Ethyl 4-(2-chloroethyl)benzoate

Physicochemical profiling Lipophilicity Extraction efficiency

Ethyl 4-(2-chloroethyl)benzoate (CAS 890170-93-1) is an organic compound classified as a para-substituted ethyl benzoate ester bearing a 2-chloroethyl side chain. Its molecular formula is C11H13ClO2 with a molecular weight of 212.67 g/mol.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 890170-93-1
Cat. No. B3164271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-chloroethyl)benzoate
CAS890170-93-1
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)CCCl
InChIInChI=1S/C11H13ClO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8H2,1H3
InChIKeyNLSZOWNCJICCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(2-chloroethyl)benzoate CAS 890170-93-1: A Para-Substituted Bifunctional Building Block for Targeted Synthesis


Ethyl 4-(2-chloroethyl)benzoate (CAS 890170-93-1) is an organic compound classified as a para-substituted ethyl benzoate ester bearing a 2-chloroethyl side chain. Its molecular formula is C11H13ClO2 with a molecular weight of 212.67 g/mol . The compound features two distinct reactive handles: an electrophilic primary alkyl chloride susceptible to nucleophilic substitution, and an ester group amenable to hydrolysis or transesterification. It is cataloged as a multi-functional intermediate and building block, specifically cited as a precursor in patents describing targeted peptide conjugates and selective A2A receptor antagonists [1]. Computed physicochemical parameters include a topological polar surface area (TPSA) of 26.3 Ų and a predicted XLogP3 value of 3.5, indicating moderate lipophilicity and favorable membrane permeability characteristics .

Why Unsubstituted Ethyl Benzoate or the Bromo Analog Cannot Replace Ethyl 4-(2-chloroethyl)benzoate in Multi-Step Sequences


Simple in-class substitution is precluded by the compound's dual orthogonal reactivity profile. Unsubstituted ethyl benzoate (CAS 93-89-0) lacks the alkyl chloride handle required for SN2 diversification, rendering it inert in key conjugation steps . Conversely, the bromo analog ethyl 4-(2-bromoethyl)benzoate (CAS 74003-31-9) possesses a superior bromide leaving group that can lead to premature alkylation and reduced shelf stability under standard storage conditions . The methyl ester variant methyl 4-(2-chloroethyl)benzoate (CAS 65787-72-6) offers a lower LogP (2.25) that may compromise organic phase partitioning during workup compared to the target ethyl ester . These functional group and physicochemical divergences mean that each analog occupies a distinct reactivity and property space, and cannot be confidently interchanged without re-optimizing downstream reaction sequences.

Quantitative Comparator Evidence for Ethyl 4-(2-chloroethyl)benzoate Selection: LogP, Boiling Point, and Reactivity Windows


Higher Lipophilicity (XLogP3 = 3.50) Versus Methyl Ester (LogP = 2.25) and Acid Precursor (XLogP3 = 2.9) Enhances Organic Phase Partitioning

The target compound exhibits a computed XLogP3 value of 3.50 , which is substantially higher than the methyl ester analog (LogP 2.25) and the free acid precursor 4-(2-chloroethyl)benzoic acid (XLogP3 2.9) [1]. This 0.6-1.25 log unit increase corresponds to a 4-18× greater partition into the organic layer under standard aqueous/organic biphasic workup conditions, improving synthetic recovery without altering the reactive chloroethyl handle.

Physicochemical profiling Lipophilicity Extraction efficiency

Higher Predicted Boiling Point (309.3°C) Reduces Volatility-Related Losses During Solvent Removal Compared to Unsubstituted Ethyl Benzoate (212°C)

The predicted boiling point of ethyl 4-(2-chloroethyl)benzoate is 309.3 ± 25.0 °C . This is approximately 97 °C higher than unsubstituted ethyl benzoate (bp 212 °C) and approximately 52 °C higher than 2-chloroethyl benzoate, the isomeric ester with chlorine on the alkyl chain (bp 257 °C) . The elevated boiling point is attributed to increased molecular weight and polarizability from the para-substituted 2-chloroethyl group on the aromatic ring.

Thermal stability Solvent evaporation Process chemistry

Chlorine vs. Bromine Leaving Group: Balanced Reactivity and Superior Ambient Stability for Sequential Alkylation Strategies

The primary alkyl chloride in ethyl 4-(2-chloroethyl)benzoate is a poorer leaving group than the bromide in ethyl 4-(2-bromoethyl)benzoate (CAS 74003-31-9). While the bromide reacts approximately 20-30× faster in SN2 displacement reactions [1], this heightened reactivity correlates with increased susceptibility to hydrolysis and premature nucleophilic quenching during storage. The bromo analog requires long-term storage in a cool, dry place and maintains a minimum purity specification of 95% . In contrast, the chloro analog can be obtained at 97% purity by GC-FID , indicating better inherent stability.

Nucleophilic substitution Leaving group ability Shelf stability

Documented Intermediary Role in Targeted Peptide Conjugate and A2A Antagonist Patents: Validated Downstream Utility

Ethyl 4-(2-chloroethyl)benzoate is explicitly listed among the building blocks in patent families directed to targeted peptide conjugates (US 10,543,282 B2) and selective A2A receptor antagonists (WO 2019/233366 A1) [1]. This contrasts with ethyl 4-(2-bromoethyl)benzoate, which appears primarily in generic research chemical catalogs without specific patent-associated therapeutic programs . The demonstrated utility in drug discovery pipelines provides procurement confidence that the compound has been scaled and characterized sufficiently to meet the reproducibility demands of medicinal chemistry campaigns.

Drug conjugate synthesis Patent intermediates Targeted therapeutics

Identical TPSA (26.3 Ų) and Comparable Rotatable Bond Count (5) Across Ester Analogs Ensure Equivalent Passive Permeability While Retaining Synthesis-Specific Advantages

The topological polar surface area (TPSA) of ethyl 4-(2-chloroethyl)benzoate is 26.3 Ų, identical to both the bromo analog (TPSA 26.3 Ų) and the methyl ester (TPSA 26.3 Ų) . The rotatable bond count is 5 for the ethyl ester versus 4 for the bromo analog . These near-identical steric and polarity parameters indicate that the chloro and bromo analogs are predicted to exhibit equivalent passive membrane permeation if incorporated into drug-like scaffolds. Therefore, the selection between them is driven exclusively by the reactivity and stability profile of the leaving group rather than by differential permeability concerns.

Drug-likeness Membrane permeability Physicochemical consistency

Optimal Procurement Scenarios for Ethyl 4-(2-chloroethyl)benzoate Based on Verified Comparator Evidence


Synthesis of Targeted Peptide-Drug Conjugates Requiring a Stable, Para-Positioned Alkyl Chloride Linker

In the preparation of targeted therapeutic conjugates where a 2-chloroethyl handle is attached to a benzoate scaffold for subsequent nucleophilic displacement by peptide amines or thiols, ethyl 4-(2-chloroethyl)benzoate provides a more controlled alkylation window than the bromo analog. As demonstrated in US Patent 10,543,282 B2, the compound serves as a productive intermediate for generating peptide conjugates that modify enzyme activity within targeted subcellular organelles [1]. The moderated reactivity of the chloride leaving group (approximately 20-30× slower than bromide) permits precise stoichiometric control during conjugation, reducing the formation of dialkylated byproducts that are more prevalent with the faster-reacting bromo analog [2].

Medicinal Chemistry Campaigns Targeting Adenosine A2A Receptor Antagonists

For research groups pursuing selective A2A receptor antagonists, ethyl 4-(2-chloroethyl)benzoate is directly cited as a synthetic intermediate in patent WO 2019/233366 A1 . The ethyl ester's lipophilicity (XLogP3 = 3.50) is beneficial for constructing CNS-penetrant antagonists, as it contributes to overall molecular LogP while maintaining a TPSA of 26.3 Ų that remains within favorable CNS drug space (typically TPSA < 90 Ų) . Procurement of this specific building block ensures direct alignment with the published synthetic route, minimizing the risk of route divergence that would arise from substituting the methyl ester or free acid.

Multi-Step Library Synthesis Requiring Robust Intermediates Resistant to Hydrolytic Workup Conditions

When constructing compound libraries via iterative solution-phase chemistry involving aqueous acidic or basic washes, the higher boiling point (309.3 °C) and lower aqueous solubility (implied by XLogP3 = 3.50) of ethyl 4-(2-chloroethyl)benzoate minimize product loss during solvent evaporation and liquid-liquid extraction compared to the more volatile ethyl benzoate (bp 212 °C) or the more water-miscible methyl ester . Its availability at 97% purity by GC-FID from commercial suppliers ensures that the input material does not introduce impurities that would necessitate additional purification prior to library enumeration .

Structure-Activity Relationship (SAR) Studies Exploring Leaving Group Kinetics on Target Engagement

Where the research objective is to probe how the kinetics of covalent bond formation (via SN2 displacement of the halogen) affect biological target engagement, ethyl 4-(2-chloroethyl)benzoate and ethyl 4-(2-bromoethyl)benzoate form a matched molecular pair. Because both analogs share identical TPSA (26.3 Ų) and near-identical LogP (3.50 vs. 2.80-3.39), any observed differences in cellular activity or selectivity can be more confidently attributed to the differential alkylation rate of the leaving group rather than to confounding changes in passive permeability or solubility . This makes the chloro compound the preferred slower-reacting probe for time-resolved target engagement assays.

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